2-(1,1,2,2-Tetrafluoroethoxy)aniline
Overview
Description
2-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic compound with the molecular formula C8H6F4NO. It is a fluorinated aniline derivative, characterized by the presence of a tetrafluoroethoxy group attached to the aniline ring.
Mechanism of Action
Target of Action
The primary target of 2-(1,1,2,2-Tetrafluoroethoxy)aniline is the synthesis of chitin in pests . This compound is a key intermediate of hexaflumuron, a type of benzoylphenylurea insecticide . The inhibition of chitin synthesis leads to the death or infertility of the target pests .
Mode of Action
This compound: interacts with its targets by inhibiting the synthesis of chitin . This interaction disrupts the normal life cycle of the pests, leading to their death or infertility .
Biochemical Pathways
The biochemical pathway affected by This compound is the chitin synthesis pathway in pests . By inhibiting this pathway, the compound prevents the formation of chitin, a crucial component of the exoskeleton of many pests . The downstream effects include the death or infertility of the pests .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound As a key intermediate in the synthesis of hexaflumuron, its bioavailability is crucial for the efficacy of the insecticide .
Result of Action
The molecular and cellular effects of This compound ’s action result in the disruption of chitin synthesis . This disruption leads to the death or infertility of the pests, as they are unable to form their exoskeleton properly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-nitroaniline with tetrafluoroethanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or ethanol
Temperature: 80-100°C
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron powder in acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes:
Continuous Addition Reaction: Reacting 2-nitroaniline with tetrafluoroethanol in a continuous flow reactor.
Catalytic Hydrogenation: Reducing the nitro group to an amine using a suitable catalyst.
Purification: Crystallization or distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
Scientific Research Applications
2-(1,1,2,2-Tetrafluoroethoxy)aniline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with fluorinated moieties.
Agriculture: Used in the development of agrochemicals, such as insecticides and herbicides
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 4-(1,1,2,2-Tetrafluoroethoxy)aniline
- 2-(1,1,2,2-Tetrafluoroethoxy)benzenamine
Uniqueness
2-(1,1,2,2-Tetrafluoroethoxy)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic substitution reactions and different biological activities due to the position of the tetrafluoroethoxy group .
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSFRWGGGZNTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380929 | |
Record name | 2-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35295-34-2 | |
Record name | 2-(1,1,2,2-tetrafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35295-34-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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